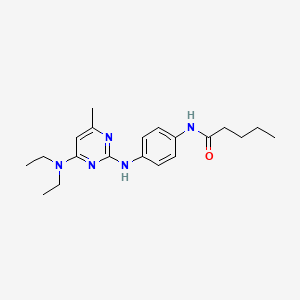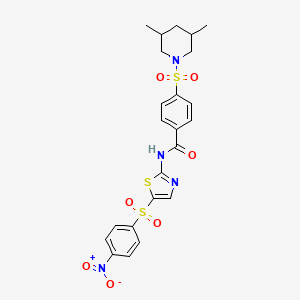![molecular formula C19H22N2O6S2 B2368053 Dimethyl 3-methyl-5-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2,4-dicarboxylate CAS No. 612044-97-0](/img/structure/B2368053.png)
Dimethyl 3-methyl-5-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups. It has a thiophene ring, which is a five-membered ring with one sulfur atom, and two carboxylate groups attached to it. The molecule also contains a phenylpiperazine moiety, which is often found in pharmaceutical compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring, the introduction of the carboxylate groups, and the attachment of the phenylpiperazine moiety. The exact synthesis would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene ring and the phenylpiperazine moiety could potentially give the molecule a rigid structure, which could have implications for its physical and chemical properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the carboxylate groups could potentially participate in acid-base reactions, while the thiophene ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylate groups could make the compound polar and potentially soluble in water .Applications De Recherche Scientifique
Synthesis and Precursor Use
A study by Tso et al. (1995) outlines a facile synthesis method for 3-substituted methyl 4,6-dihydrothieno[3,4-b]thiophene-carboxylate 5,5-dioxides, utilized as stable precursors of o-dimethylene thiophene in [4 + 2] cycloaddition reactions. This showcases the compound's potential as a precursor in organic synthesis, indicating its application in the construction of complex organic frameworks Tso, H.-H., Tsay, H., & Li, J.-H. (1995). Synthetic Communications.
Anticonvulsant Activity
Research conducted by Thakur et al. (2017) describes the synthesis and evaluation of a new series of compounds related to the dimethyl thiophene derivative for anticonvulsant activity. The study highlights the compound's effectiveness in protecting against convulsions, with certain derivatives showing significant activity. This suggests its potential application in developing new anticonvulsant drugs Thakur, A., Deshmukh, R., Jha, A., & Kumar, P. S. (2017). Journal of King Saud University - Science.
Antimicrobial Activity
Ghorab et al. (2017) synthesized a series of compounds incorporating the dimethyl thiophene structure, demonstrating interesting antimicrobial activity against various bacteria and fungi. This study indicates the compound's potential utility in developing new antimicrobial agents Ghorab, M., Soliman, A. M., Alsaid, M., & Askar, A. (2017). Arabian Journal of Chemistry.
Photochemical Degradation Studies
Andersson and Bobinger (1996) investigated the photochemical degradation of dimethyl benzothiophene derivatives in aqueous solutions, aiming to understand the fate of crude oil components after an oil spill. This research provides insights into environmental remediation techniques, especially in marine environments impacted by oil spills Andersson, J., & Bobinger, S. (1996). Polycyclic Aromatic Compounds.
Organic Synthesis and Catalysis
Li et al. (2007) explored the use of dimethyl sulfoxide in mediating elimination reactions, providing a method to synthesize cinnamates from 3-aryl 2,3-dihalopropanoates. This study showcases the role of dimethyl thiophene derivatives in facilitating organic synthesis reactions, potentially serving as catalysts or intermediates in the synthesis of various organic compounds Li, W., Li, J., Lin, M., Wacharasindhu, S., Tabei, K., & Mansour, T. S. (2007). The Journal of Organic Chemistry.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to inhibit acetylcholinesterase (ache) . AChE is an enzyme that hydrolyzes acetylcholine, a neurotransmitter involved in learning and memory .
Mode of Action
For instance, compound 6g, a 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivative, was found to inhibit AChE through a mixed-type inhibition of competitive and non-competitive inhibition .
Biochemical Pathways
Inhibition of ache, as seen with related compounds, can affect cholinergic neurotransmission . This can lead to an increase in acetylcholine levels, enhancing cognitive functions .
Result of Action
Related compounds that inhibit ache can potentially alleviate symptoms of diseases like alzheimer’s by increasing acetylcholine levels and enhancing cognitive functions .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
dimethyl 3-methyl-5-(4-phenylpiperazin-1-yl)sulfonylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S2/c1-13-15(17(22)26-2)19(28-16(13)18(23)27-3)29(24,25)21-11-9-20(10-12-21)14-7-5-4-6-8-14/h4-8H,9-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJHZHVFQKVQOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
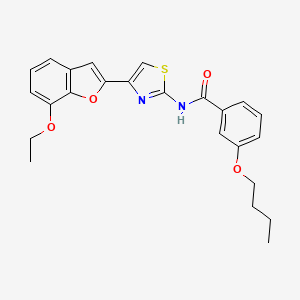
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-naphthamide](/img/structure/B2367971.png)
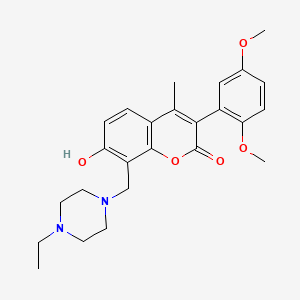
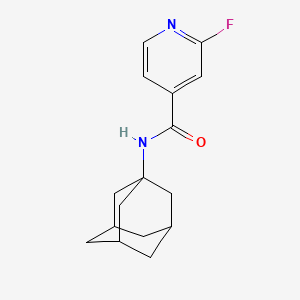
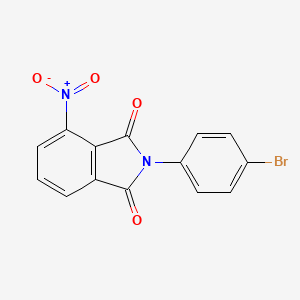
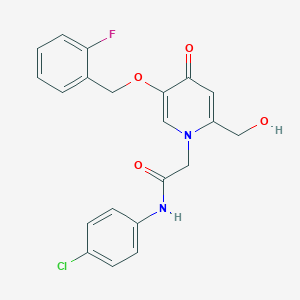
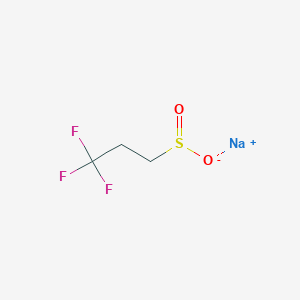
![N-[4-[2-(Methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2367981.png)

![N-ethyl-4-oxo-N-(o-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2367984.png)
![3-(2-fluorophenoxy)-2-methyl-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one](/img/structure/B2367986.png)
